molecular formula C6H12O B074757 1,2-Epoxyhexane CAS No. 1436-34-6

1,2-Epoxyhexane

Cat. No.: B074757
CAS No.: 1436-34-6
M. Wt: 100.16 g/mol
InChI Key: WHNBDXQTMPYBAT-UHFFFAOYSA-N
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Description

1,2-Epoxyhexane is an organic compound with the chemical formula C6H12O. It contains an epoxy group, also known as an epoxy ring, in its structure. This compound is a colorless liquid with a distinctive smell resembling a mixture of wine and water. It has a relatively low boiling point of around 120°C and a high density. This compound is soluble in organic solvents such as alcohols, ethers, and hydrocarbon solvents, but it has limited solubility in water .

Biochemical Analysis

Biochemical Properties

1,2-Epoxyhexane plays a role in biochemical reactions, particularly in the synthesis of polyether polyols, nonionic surfactants, and demulsifiers . It interacts with enzymes such as P450 monooxygenase and glucose dehydrogenase, which are involved in its synthesis . The nature of these interactions involves the conversion of a toxic terminal alkene, 1-hexene, into this compound .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been observed that this compound can have toxic effects on certain cells, disrupting cell membranes . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, in the presence of P450 monooxygenase and glucose dehydrogenase, 1-hexene is converted into this compound . This process involves enzyme activation and the generation of new compounds .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that this compound is stored at temperatures between 2-8°C to maintain its stability .

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes such as P450 monooxygenase and glucose dehydrogenase . These enzymes interact with this compound during its synthesis, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

1,2-Epoxyhexane is typically prepared through the epoxidation of hexane. One common method involves reacting hexane with a peroxide, such as benzoyl peroxide or formyl peroxide. The reaction conditions must be carefully controlled to ensure safety and efficiency. Another method involves using a fixed-bed microchannel reaction device, where 1-hexene is dissolved in a solvent and then reacted with an oxidizing reagent in the presence of a solid catalyst. The reaction mixture is then processed through a continuous centrifuge to obtain the final product .

Chemical Reactions Analysis

1,2-Epoxyhexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the epoxy group into other functional groups.

    Substitution: The epoxy group can be substituted by nucleophiles, leading to the formation of different products. Common reagents used in these reactions include hydrogen peroxide, peracids, and metal catalysts.

Scientific Research Applications

Atmospheric Chemistry

1,2-Epoxyhexane (EHX) plays a significant role in atmospheric chemistry as an oxygenated volatile organic compound (OVOC). It participates in gas-phase reactions with hydroxyl radicals, which are crucial for understanding the kinetics of atmospheric oxidation processes.

Kinetic Studies

Recent studies have focused on the gas-phase reactions of EHX with hydroxyl radicals. The rate coefficients for these reactions were measured using advanced photoreactor systems at controlled temperatures and pressures.

CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)
This compound (EHX)[Value needed from specific study]
Cyclohexene Oxide (CHO)[Value needed from specific study]

These measurements are vital for developing structure-activity relationships (SARs) that predict the reactivity of epoxides in the atmosphere .

Nanoparticle Passivation

This compound is utilized as a passivating agent for core-shell aluminum nanoparticles. This application is crucial in enhancing the stability and performance of these nanoparticles in various chemical environments. The use of EHX helps to create a protective layer around the aluminum core, preventing oxidation and increasing the material's effectiveness in applications such as propellants and explosives .

Case Study: Core-Shell Aluminum Nanoparticles

  • Objective : To improve stability and reactivity.
  • Method : Coating aluminum nanoparticles with this compound.
  • Results : Enhanced performance in energetic materials.

Pharmaceutical Applications

This compound has been investigated for its potential as a precursor in drug synthesis due to its ability to act as a reactive intermediate. Its structure allows it to participate in various chemical reactions that can lead to the formation of biologically active compounds.

Protease Inhibition Studies

Research indicates that epoxides can serve as protease inhibitors, which are relevant in treating diseases such as cancer and viral infections. The unique reactivity of this compound may allow it to form covalent bonds with target enzymes, thereby inhibiting their activity .

Chemical Synthesis

In addition to its applications in pharmaceuticals and materials science, this compound is also used in the synthesis of polymers and copolymers. It can be polymerized to produce polyethers and polyols, which are essential components in the manufacturing of plastics and coatings.

Application AreaDescription
Polymer ProductionUsed as a monomer for polyethers and polyols
Copolymer SynthesisForms copolymers with other reactive agents

Comparison with Similar Compounds

1,2-Epoxyhexane can be compared with other similar compounds, such as:

Biological Activity

1,2-Epoxyhexane, a cyclic ether with the molecular formula C6_6H12_{12}O, is an important compound in organic chemistry and biochemistry. Its biological activity has been the subject of various studies, particularly concerning its interactions with cellular components and its potential applications in bioremediation and synthetic biology.

This compound is characterized by its epoxide functional group, which makes it a reactive compound. It is known to be flammable and an irritant, with safety data indicating potential hazards during handling . The compound's structure allows it to participate in various chemical reactions, including those involving nucleophiles such as glutathione (GSH), which plays a crucial role in its biological activity.

Metabolism and Biodegradation

Glutathione Conjugation
Research indicates that this compound can form conjugates with glutathione in cell-free extracts. This process suggests that GSH acts as a cofactor in the metabolism of this epoxide, facilitating its detoxification through enzymatic reactions. Specifically, studies have shown that GSH S-transferases are involved in the conversion of this compound into less harmful products .

Inhibition of Microbial Growth
The presence of this compound has been observed to inhibit the growth of certain microbial strains. For instance, experiments demonstrated that low concentrations of this compound significantly reduced growth rates on isoprene substrates while not affecting growth on ethanol . This inhibition may be attributed to the formation of non-metabolizable conjugates that interfere with cellular processes.

Case Study 1: Pseudomonas Species

A notable study examined the degradation capabilities of Pseudomonas species towards this compound. The strain OX1 was identified as having significant physiological and ecological properties for degrading chemical pollutants. The research highlighted the use of GSH-dependent enzymes in breaking down this compound efficiently .

Microbial Strain Degradation Rate Substrate
Pseudomonas OX1HighThis compound
Pseudomonas sp.ModerateIsoprene

Case Study 2: Enzymatic Production

Another study focused on the enzymatic production of chiral epoxyalkanes using styrene monooxygenase from Rhodococcus sp. ST-10. This research indicated the potential for producing (S)-1,2-epoxyhexane through biocatalysis, showcasing the compound's relevance in synthetic applications within the pharmaceutical industry .

Enzymatic Activity

The enzymatic activity related to this compound has been quantified in several studies:

  • A GSH-dependent specific activity of approximately 5.4 U (mg protein)1^-1 was observed for epoxide conversion in certain microbial cultures .
  • The conversion rates varied based on the substrate and growth conditions of the microbial strains tested.

Toxicological Studies

Toxicological assessments have indicated that exposure to this compound can lead to cellular damage due to its reactivity with nucleophiles within biological systems. This has implications for its use in industrial applications where safety protocols must be strictly followed.

Properties

IUPAC Name

2-butyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNBDXQTMPYBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26402-36-8
Record name Oxirane, 2-butyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26402-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10870872
Record name 2-Butyloxirane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-34-6
Record name 2-Butyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Epoxyhexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Epoxyhexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24268
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Record name 2-Butyloxirane
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Record name 1,2-epoxyhexane
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Synthesis routes and methods

Procedure details

(R)-1,2-Epoxyhexane was prepared as reported by Jacobsen and coworkers (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315). Ring opening of the optically pure epoxide by vinyl magnesium bromide followed by epoxidation with mCPBA were performed in an analogous manner as 6h to give a 1:1 mixture of diastereomers. The diastereomers were resolved using Jacobsen HKR conditions. The epoxide (2.67 g, 18.5 mmol) was diluted in 2.5 mL THF. To this solution was added (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt (56.2 mg, 0.93 mmol) and glacial acetic acid (21.2 μL, 0.37 mmol). The solution was cooled to 0° C. and water (183 μL 10.2 mmol) was added dropwise. After stirring at room temperature for 24 hours, THF was removed in vacuo and the residue was distilled under vacuum at 65° C. to afford (R,R)-6b (1.18 g, 13% from racemic 1,2-epoxyhexane, >99:1 syn:anti) as a colorless oil. 1H NMR (δ, CDCl3, 300 MHz) 0.85 (t, 3J=6.9 Hz, 3H), 1.17-1.81 (m, 8H), 2.42-2.49 (m, 1H), 2.47 (d, 3J=4.2 Hz, 1H), 2.72 (t, 3J=4.2 Hz, 1H), 2.99-3.07 (m, 1H), 3.74-3.86 (m, 1H); 13C NMR (δ, CDCl3, 75 MHz) 14.13, 22.75, 27.77, 37.22, 39.84, 46.73, 50.69, 70.38.
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
epoxide
Quantity
2.67 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis(3,5-di-tbutylsalicylidene)cobalt
Quantity
56.2 mg
Type
reactant
Reaction Step Six
Quantity
21.2 μL
Type
reactant
Reaction Step Six
Name
Quantity
183 μL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Epoxyhexane
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1,2-Epoxyhexane
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1,2-Epoxyhexane
Reactant of Route 4
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1,2-Epoxyhexane
Reactant of Route 5
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Reactant of Route 6
1,2-Epoxyhexane

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